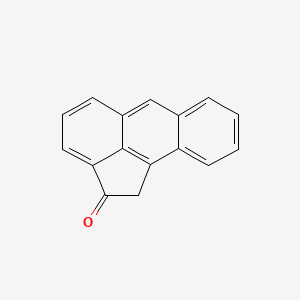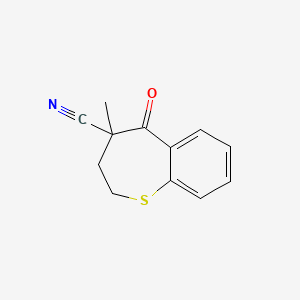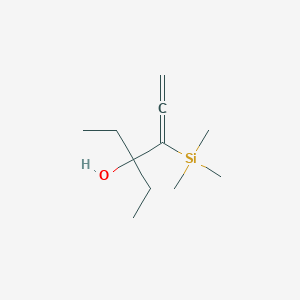![molecular formula C15H23NO3S B14393098 8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione CAS No. 88370-13-2](/img/structure/B14393098.png)
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structures, which consist of two rings sharing a single atom. The compound’s structure includes a thiaspirodecane core, which is a sulfur-containing spirocyclic system, and an ethoxybutanimidoyl group, which adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spirocyclic compound .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of catalysts may be employed to enhance the reaction rate and selectivity. The crude product is typically purified through recrystallization using ethanol, resulting in white crystalline this compound with a yield of 80.1% to 89.5% .
Chemical Reactions Analysis
Types of Reactions
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxybutanimidoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce thioethers.
Scientific Research Applications
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to have a high affinity for serotonin (5-HT1A) receptors, which are involved in regulating mood and anxiety. By binding to these receptors, the compound can mimic the effects of serotonin, leading to anxiolytic and antidepressant effects . Additionally, the compound may interact with other neurotransmitter systems, including dopamine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione can be compared with other similar compounds, such as:
8-Azaspiro[4.5]decane-7,9-dione: A related compound that serves as a key intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the presence of the ethoxybutanimidoyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88370-13-2 |
|---|---|
Molecular Formula |
C15H23NO3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
8-(N-ethoxy-C-propylcarbonimidoyl)-2-thiaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C15H23NO3S/c1-3-5-11(16-19-4-2)14-12(17)8-15(9-13(14)18)6-7-20-10-15/h14H,3-10H2,1-2H3 |
InChI Key |
YOSKDBHWSPRPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NOCC)C1C(=O)CC2(CCSC2)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
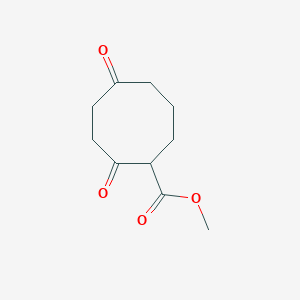
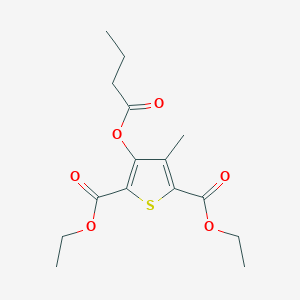
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)

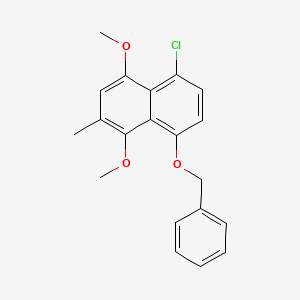
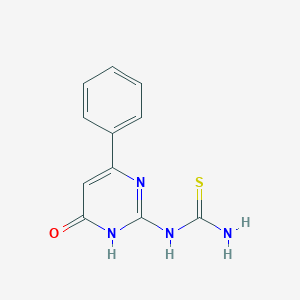
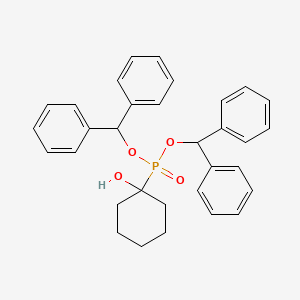
![9-[Bis(4-methylphenyl)methylidene]-9H-xanthene](/img/structure/B14393083.png)
